molecular formula C11H12N4O B2607217 1-(4-Azido-3,4-dihydro-2H-quinolin-1-yl)ethanone CAS No. 2137826-49-2

1-(4-Azido-3,4-dihydro-2H-quinolin-1-yl)ethanone

Cat. No.: B2607217
CAS No.: 2137826-49-2
M. Wt: 216.244
InChI Key: RCHNBDDOJZRXLU-UHFFFAOYSA-N
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Description

1-(4-Azido-3,4-dihydro-2H-quinolin-1-yl)ethanone (CAS 87720-41-0) is a versatile chemical intermediate incorporating a quinoline scaffold, a key pharmacophore in medicinal chemistry. The presence of the reactive azide group (-N₃) makes this compound an ideal precursor for the synthesis of novel compounds via click chemistry, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC) . This reaction is pivotal for efficiently creating 1,2,3-triazole-linked molecular hybrids, a strategy widely used in drug discovery to develop potential multi-target therapeutics . Research into structurally similar 4-azido-quinolin-2(1H)-ones has demonstrated their significant value as intermediates for creating compounds with potent antiproliferative activity against various cancer cell lines . These quinoline-triazole hybrids have shown promise as multi-target inhibitors, acting on key oncogenic pathways such as EGFR and BRAFV600E, and functioning as apoptotic inducers by activating caspase-3 and Bax while down-regulating Bcl-2 . Furthermore, such hybrids have also exhibited promising antioxidant activity, which can be a valuable adjunct in chemopreventive strategies . As a specialized building block, this compound is intended for Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(4-azido-3,4-dihydro-2H-quinolin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O/c1-8(16)15-7-6-10(13-14-12)9-4-2-3-5-11(9)15/h2-5,10H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCHNBDDOJZRXLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(C2=CC=CC=C21)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-Azido-3,4-dihydro-2H-quinolin-1-yl)ethanone involves several steps, typically starting with the preparation of the quinoline scaffold. Common synthetic routes include:

    Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach methods: These classical synthesis protocols are widely used for constructing the principal quinoline scaffold.

    Transition metal-catalyzed reactions: These reactions are useful for the construction and functionalization of the quinoline scaffold.

    Metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols: These methods are also employed to synthesize and functionalize quinoline derivatives.

Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity while minimizing environmental impact.

Chemical Reactions Analysis

Cu-Catalyzed [2+3] Cycloaddition with Alkynes

The azide group in 1-(4-Azido-3,4-dihydro-2H-quinolin-1-yl)ethanone undergoes a Huisgen-Meldal-Sharpless (HMS) click reaction with alkynes to form 1,2,3-triazole derivatives. This reaction is catalyzed by copper iodide (CuI) under mild conditions (10 mol% CuI, DMF solvent) and typically proceeds in a 1.2:1 molar ratio of azide to alkyne .

Mechanism :

  • Copper coordination : The azide reacts with CuI, forming a copper(I) acetylide intermediate.

  • Cycloaddition : The alkyne engages in a [2+3] cycloaddition with the azide, yielding a triazole ring fused to the quinolinone scaffold.

Product Example :
Reaction with propargylated bis(4-hydroxyquinolin-2(1H)-ones) yields triazoloquinolinones (e.g., 8a–l ) in excellent yields .

Table 1: Reaction Conditions for Cu-Catalyzed Cycloaddition

ParameterDetail
Catalyst10 mol% CuI
SolventDMF
Molar RatioAzide:Alkyne = 1.2:1
YieldExcellent (e.g., >80%)
Product ClassTriazoloquinolinones

Reaction with Active Methylene Compounds

The azide group also engages in 1,3-dipolar cycloaddition with active methylene compounds (e.g., pentane-2,4-dione, 1,3-diphenylpropane-1,3-dione) under basic conditions (K₂CO₃, ethanol) .

Mechanism :

  • Deprotonation : The active methylene compound is deprotonated by K₂CO₃ to form an enolate.

  • Cycloaddition : The enolate undergoes a [3+2] cycloaddition with the azide, followed by cyclization and water elimination to form a triazole ring.

Product Example :
Reaction with pentane-2,4-dione yields 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones (e.g., 3a–j ) in high purity .

Table 2: Reaction Conditions for Active Methylene Cycloaddition

ParameterDetail
BaseK₂CO₃
SolventEthanol
Active MethylenePentane-2,4-dione, diphenylpropanedione
YieldUp to 90%
Product ClassTriazoloquinolinones

Product Characterization

The structures of resulting triazoloquinolinones are confirmed via:

  • Spectral analysis :

    • 1H/13C NMR : Downfield singlet signals (δ ~6.9 ppm) for quinolinone protons and carbonyl carbons (δ ~160–193 ppm) .

    • Mass spectrometry : Molecular ion peaks matching calculated formulas (e.g., m/z = 724 for compound 8f ) .

  • Elemental analysis : Consistency between experimental and theoretical molecular formulas .

Scientific Research Applications

Medicinal Chemistry

The azido group in 1-(4-Azido-3,4-dihydro-2H-quinolin-1-yl)ethanone allows for various modifications that can enhance biological activity. This compound has shown potential as a precursor for the synthesis of bioactive molecules.

Case Study: Anticancer Activity
Research indicates that quinoline derivatives exhibit anticancer properties. For instance, compounds derived from this compound have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .

Click Chemistry

The azide functional group is a key component in click chemistry, which is a powerful method for constructing complex molecules efficiently. This compound can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.

Application Example: Synthesis of Bioconjugates
Using this compound in click reactions allows for the creation of bioconjugates that can be used in targeted drug delivery systems. The ability to attach various biomolecules to the quinoline scaffold enhances specificity and efficacy in therapeutic applications .

Material Science

The unique properties of azides make them suitable for applications in materials science, particularly in the development of polymers with specific functionalities.

Case Study: Polymer Synthesis
In one study, this compound was utilized to synthesize azide-functionalized polymers. These polymers exhibited enhanced thermal stability and mechanical properties, making them suitable for advanced material applications such as coatings and adhesives .

Data Table: Summary of Applications

Application AreaDescriptionNotable Findings
Medicinal ChemistryAnticancer drug developmentInhibits cancer cell proliferation
Click ChemistrySynthesis of bioconjugatesEnhances specificity in drug delivery
Material ScienceDevelopment of azide-functionalized polymersImproved thermal stability and mechanical properties

Mechanism of Action

The mechanism by which 1-(4-Azido-3,4-dihydro-2H-quinolin-1-yl)ethanone exerts its effects involves its interaction with specific molecular targets and pathways. While detailed studies on this compound’s mechanism are limited, it is likely to interact with cellular proteins and enzymes, influencing various biochemical pathways .

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogs

Compound Name Core Structure Substituents Molecular Weight Key Properties/Applications References
This compound 3,4-Dihydroquinoline 4-azido, 1-ethanone ~245.3* Click chemistry, bioconjugation
2-Chloro-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone 3,4-Dihydroquinoline 1-ethanone, 2-chloro 228.64 Nucleophilic substitution precursor
1-(3,4-Dihydroquinolin-1(2H)-yl)ethanone 3,4-Dihydroquinoline 1-ethanone 175.22 Intermediate for bioactive molecule synthesis
1-(6-Methoxy-7-prenylisoquinolin-1-yl)ethanone Isoquinoline 6-methoxy, 7-prenyl, 1-ethanone 283.34 Antiviral/antimicrobial activity
1-[(2S,4R)-2-methyl-4-(phenylamino)-...]ethanone 3,4-Dihydroquinoline 2-methyl, 4-phenylamino, 6-piperidinylmethylphenyl, 1-ethanone 453.62 Potential kinase inhibition, high molecular weight
Ethanone, 1-(3,4-dihydroquinolinyl)-2-(2-propylbenzimidazolyl) 3,4-Dihydroquinoline + benzimidazole 1-ethanone, 2-(2-propylbenzimidazolyl) 333.43 Antimicrobial/antifungal applications

*Estimated based on molecular formula C₁₁H₁₁N₃O.

Key Observations:

  • Azido Group vs. Chloro Group: The azido substituent enables click chemistry applications, unlike the chloro group in 2-Chloro-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone, which is more suited for nucleophilic substitutions .
  • Isoquinoline vs. Quinoline Cores: Isoquinoline derivatives (e.g., 1-(6-Methoxy-7-prenylisoquinolin-1-yl)ethanone) exhibit distinct bioactivity profiles due to altered aromatic ring positioning and substituent placement .

Physicochemical Properties

  • Solubility: Azido derivatives may exhibit lower aqueous solubility compared to methoxy or amino-substituted analogs due to reduced polarity .
  • Stability: The azido group is thermally and photolytically sensitive, requiring storage under inert conditions, unlike stable ethanone or chloro derivatives .

Biological Activity

1-(4-Azido-3,4-dihydro-2H-quinolin-1-yl)ethanone is a heterocyclic compound notable for its unique azido group and quinoline structure, which contribute to its diverse biological activities. Quinoline derivatives have been extensively studied for their pharmacological properties, including antimicrobial, anticancer, and enzyme inhibition effects. This article reviews the biological activity of this compound based on recent research findings.

The compound features an azido group (-N₃) that enhances its reactivity, making it a versatile building block in medicinal chemistry. Its synthesis typically involves methods such as the Friedländer synthesis or transition metal-catalyzed reactions, allowing for the introduction of various functional groups that can modulate biological activity.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown efficacy against various bacterial strains. A study demonstrated that quinoline-based compounds could inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

Anticancer Properties

Several studies have highlighted the anticancer potential of quinoline derivatives. The azido group in this compound may enhance its ability to induce apoptosis in cancer cells. For example, related compounds have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction.

Enzyme Inhibition

Quinoline derivatives are known for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases like Alzheimer's. Molecular docking studies suggest that this compound may interact with these enzymes, potentially leading to the development of new therapeutic agents for cognitive disorders.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with other quinoline derivatives is essential:

Compound NameStructureNotable FeaturesBiological Activity
4-AminoquinolineStructureExhibits antimalarial activityAntimicrobial
3-HydroxyquinolineStructureKnown for antioxidant propertiesAntioxidant
2-MethylquinolineStructureUsed as a precursor in organic synthesisVarious

The presence of the azido group in this compound distinguishes it from these derivatives by enhancing its reactivity and potential for further modifications.

Case Studies and Research Findings

Recent studies have focused on synthesizing and evaluating the biological activities of quinoline derivatives. One notable study reported that a series of triazole-linked quinoline compounds demonstrated potent AChE inhibitory activity with IC50 values ranging from 0.48 to 0.64 mg/mL. The findings suggest that structural modifications can significantly impact biological efficacy.

Q & A

Q. Advanced Research Focus

  • Photostability : Conduct UV-Vis spectroscopy under controlled light exposure (e.g., 365 nm). Compare degradation rates with non-azide analogs to isolate azide-specific effects.
  • Thermal Analysis : Use differential scanning calorimetry (DSC) to identify exothermic decomposition events. The dihydroquinoline ring may stabilize the azide via conjugation, delaying decomposition until >150°C .

What biological screening assays are suitable for evaluating this compound as a photoaffinity probe?

Q. Advanced Research Focus

  • In Vitro Labeling : Incubate with target proteins under UV light (λ = 300–350 nm) to initiate nitrene insertion. Validate labeling efficiency via SDS-PAGE and mass spectrometry.
  • Control Experiments : Include non-azide analogs and competitive inhibitors to confirm specificity. Use fluorescence quenching assays if the quinoline core has intrinsic fluorescence .

How can contradictions in crystallographic data for azide-containing heterocycles be resolved?

Q. Methodological Guidance

  • Twinned Data : Apply SHELXL’s TWIN/BASF commands to model twinning and refine occupancy ratios.
  • Disorder Handling : For azide groups with rotational disorder, use PART/SUMP restraints and validate with Hirshfeld surface analysis .

What safety protocols are essential for handling azide derivatives like this compound in laboratory settings?

Q. Basic Research Focus

  • Storage : Keep azides in amber vials at –20°C under inert gas. Avoid contact with heavy metals or acids.
  • Waste Disposal : Quench excess azides with 10% sodium hypochlorite (NaClO) before disposal. Monitor for gas evolution .

How can structure-activity relationship (SAR) studies optimize the bioactivity of azide-functionalized dihydroquinolines?

Q. Advanced Research Focus

  • Analog Synthesis : Modify substituents on the quinoline ring (e.g., electron-withdrawing groups at the 6-position) and compare azide reactivity.
  • Biological Testing : Use cytotoxicity assays (e.g., MTT) and measure IC₅₀ values against target enzymes. Pair with molecular dynamics simulations to correlate steric/electronic profiles with activity .

What role does the azide group play in the electrochemical behavior of this compound?

Q. Advanced Research Focus

  • Cyclic Voltammetry : Scan in acetonitrile with 0.1 M TBAPF₆. The azide group may exhibit irreversible reduction peaks near –1.2 V (vs. Ag/AgCl), influenced by conjugation with the quinoline π-system.
  • Applications : Assess potential as a redox probe in biosensors by functionalizing electrodes via click chemistry .

How can high-throughput screening (HTS) pipelines integrate this compound for drug discovery?

Q. Methodological Guidance

  • Library Synthesis : Use automated flow reactors to generate azide derivatives. Monitor reactions inline via IR spectroscopy.
  • Screening : Employ fluorescence polarization or surface plasmon resonance (SPR) to screen for binding to target proteins. Use cheminformatics tools (e.g., MOE) to prioritize hits .

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